molecular formula C19H22FN5O3 B2356877 N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide CAS No. 2320538-14-3

N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide

Cat. No. B2356877
CAS RN: 2320538-14-3
M. Wt: 387.415
InChI Key: QGTLPNRSRRTHFJ-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide involves the inhibition of specific enzymes involved in biological processes. For example, this compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression. By inhibiting CDK4, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can prevent the proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. By inhibiting AChE, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can increase the levels of acetylcholine in the brain, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which can lead to the inhibition of cell growth. Additionally, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In the brain, this compound can increase the levels of acetylcholine, which is a neurotransmitter involved in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide in lab experiments is its specificity. This compound can target specific enzymes involved in biological processes, which can provide valuable insights into the mechanisms of these processes. Additionally, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been shown to have low toxicity, which makes it a safe and reliable tool for scientific research. However, one limitation of using this compound is its solubility. N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the use of N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide in scientific research. One direction is the development of analogs of this compound with improved solubility and specificity. Additionally, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can be used in studies of other biological processes, such as autophagy and DNA repair. Furthermore, this compound can be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Overall, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has great potential for advancing our understanding of biological processes and developing new treatments for diseases.

Synthesis Methods

The synthesis of N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide involves several steps. One of the key steps is the reaction between 4-butoxyaniline and 5-fluoropyrimidine-2,4-dione, which results in the formation of 4-(5-fluoropyrimidin-2-yl)aniline. This compound is then reacted with ethyl 4-oxopiperazine-1-carboxylate to form N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been used in studies of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of these disorders.

properties

IUPAC Name

N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3/c1-2-3-10-28-16-6-4-15(5-7-16)23-19(27)24-8-9-25(17(26)13-24)18-21-11-14(20)12-22-18/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTLPNRSRRTHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide

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